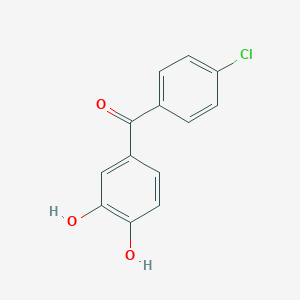

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-(3,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNNFRPIIUNOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634618 | |

| Record name | (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134612-84-3 | |

| Record name | (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134612-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a benzophenone derivative with potential applications in medicinal chemistry and materials science. This document outlines a primary synthesis pathway via Friedel-Crafts acylation, an alternative route, detailed experimental protocols, and expected analytical data.

Overview and Primary Synthesis Pathway

The principal and most direct method for the synthesis of this compound is the Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this specific synthesis, catechol (3,4-dihydroxybenzene) is acylated using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich catechol ring.

The primary challenge in this reaction is controlling the regioselectivity of the acylation on the catechol ring, which has two activating hydroxyl groups. The reaction conditions can be optimized to favor the desired isomer.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting materials and the final product is presented below.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Catechol | 120-80-9 | C₆H₆O₂ | 110.11 | 105 | 245.5 |

| 4-Chlorobenzoyl chloride | 122-01-0 | C₇H₄Cl₂O | 175.01 | 15-17 | 224 |

| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | 192.6 | 180 (sublimes) |

| This compound | 134612-84-3 | C₁₃H₉ClO₃ | 248.66 | 190 | 468.77 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 6.8-7.0 (d, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 7.5-7.7 (d, 2H, Ar-H from chlorophenyl), 7.8-8.0 (d, 2H, Ar-H from chlorophenyl), 9.0-10.0 (br s, 2H, -OH) |

| ¹³C NMR | δ (ppm): 115-125 (Ar-CH), 128-132 (Ar-CH), 135-140 (Ar-C), 145-155 (Ar-COH), 195-200 (C=O) |

| IR | ν (cm⁻¹): 3200-3500 (O-H stretch, broad), 1630-1660 (C=O stretch), 1500-1600 (aromatic C=C stretch), 1080-1100 (C-Cl stretch) |

| Mass Spec. | Exact Mass: 248.0239 (M+). Expected M+ peaks at m/z 248 and 250 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is constructed based on established procedures for similar reactions.

Materials and Equipment

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber (for HCl gas)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Catechol

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Reaction Procedure

-

Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap containing a dilute NaOH solution to neutralize the evolved HCl gas. Ensure all glassware is thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

-

Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5°C.

-

Addition of Catechol: After the addition of the acyl chloride, dissolve catechol (1.0 equivalent) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10°C.

-

Reaction: After the complete addition of catechol, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Alternative Synthesis Pathway: Fries Rearrangement

An alternative route to hydroxyaryl ketones is the Fries rearrangement.[1][2] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] For the synthesis of this compound, this would be a two-step process:

-

Esterification: Catechol would first be esterified with 4-chlorobenzoyl chloride to form the corresponding diester, 1,2-phenylene bis(4-chlorobenzoate).

-

Fries Rearrangement: The resulting diester would then be subjected to a Fries rearrangement using a Lewis acid like AlCl₃ to induce the migration of one of the acyl groups to the aromatic ring, yielding the desired product.

This method is particularly useful when direct acylation of the phenol is problematic. The regioselectivity (ortho vs. para migration) of the Fries rearrangement can often be controlled by adjusting reaction conditions such as temperature and solvent.[2]

Visualizations

Synthesis Pathway Diagram

Caption: Friedel-Crafts acylation synthesis pathway.

Experimental Workflow Diagram

References

An In-depth Technical Guide to 4'-Chloro-3,4-dihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3,4-dihydroxybenzophenone is a substituted benzophenone that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural features, combining a chlorinated phenyl ring and a catechol moiety, suggest potential for various biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 4'-Chloro-3,4-dihydroxybenzophenone, with a focus on presenting clear, actionable data for research and development professionals.

Chemical Properties

4'-Chloro-3,4-dihydroxybenzophenone, with the CAS Number 134612-84-3, is a solid, typically appearing as a powder.[1] Its chemical structure and fundamental properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | [2] |

| CAS Number | 134612-84-3 | [1] |

| Molecular Formula | C₁₃H₉ClO₃ | [1] |

| Molecular Weight | 248.66 g/mol | [1] |

| Appearance | Powder | [1][3] |

| Purity | ≥99.0% | [1] |

Table 2: Physical and Chemical Data

| Property | Value | Reference(s) |

| Melting Point | 190°C | |

| Boiling Point | 468.77°C at 760 mmHg | [1] |

| Density | 1.41 g/cm³ | [1] |

| Flash Point | 237.3°C | [1] |

| Solubility | Data not readily available. |

Synthesis and Experimental Protocols

The synthesis of 4'-Chloro-3,4-dihydroxybenzophenone can be achieved through various synthetic routes, with Friedel-Crafts acylation being a common strategy for the formation of the benzophenone core.

General Synthesis Approach: Friedel-Crafts Acylation

A plausible and frequently utilized method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 4'-Chloro-3,4-dihydroxybenzophenone, this could involve the reaction of 3,4-dihydroxybenzoic acid or a protected derivative with chlorobenzene.

Experimental Workflow: Conceptual Friedel-Crafts Acylation

Caption: Conceptual workflow for the synthesis of 4'-Chloro-3,4-dihydroxybenzophenone via Friedel-Crafts acylation.

A reported method for the preparation of 4'-Chloro-3,4-dihydroxybenzophenone involves the demethylation of 4′-chloro-4-hydroxy-3-methoxybenzophenone.[4] This reaction is typically carried out using a demethylating agent such as hydrobromic acid in a suitable solvent system like aqueous acetic acid, followed by refluxing.[4]

Biological Activity and Signaling Pathways

4'-Chloro-3,4-dihydroxybenzophenone has been identified as an inhibitor of protein tyrosine kinases.[4] Protein tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer.

While the specific tyrosine kinase(s) inhibited by 4'-Chloro-3,4-dihydroxybenzophenone and the detailed mechanism of action are not yet fully elucidated in publicly available literature, its structural similarity to other known kinase inhibitors suggests it may compete with ATP for binding to the kinase domain of the enzyme.

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

As a putative tyrosine kinase inhibitor, 4'-Chloro-3,4-dihydroxybenzophenone would likely exert its effects by blocking the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

A key signaling pathway often targeted by tyrosine kinase inhibitors is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events leading to cell growth and proliferation.

Conceptual EGFR Signaling Pathway and Potential Point of Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by 4'-Chloro-3,4-dihydroxybenzophenone.

Spectral Data

At present, publicly accessible, verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for 4'-Chloro-3,4-dihydroxybenzophenone (CAS 134612-84-3) is limited. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of this compound to confirm its identity and purity. The spectral data for the closely related but distinct compound, 4-Chloro-4'-hydroxybenzophenone, is often misattributed and should be used with caution.

Conclusion

4'-Chloro-3,4-dihydroxybenzophenone is a compound with established chemical properties and a noted potential as a protein tyrosine kinase inhibitor. While detailed experimental protocols and comprehensive spectral and biological data are still emerging, this guide provides a foundational understanding for researchers. Further investigation into its specific biological targets and mechanism of action is warranted to fully explore its therapeutic potential in drug development. The provided conceptual frameworks for its synthesis and potential biological activity serve as a starting point for future research endeavors.

References

An In-Depth Technical Guide to (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS 134612-84-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, registered under CAS number 134612-84-3, is a benzophenone derivative with potential applications in pharmaceutical research. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthesis method, and an exploration of its potential biological activities, with a focus on its role as a potential protein tyrosine kinase inhibitor and its antioxidant properties. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for handling, formulation, and experimental design.

| Property | Value | Reference |

| CAS Number | 134612-84-3 | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 4'-Chloro-3,4-dihydroxybenzophenone | N/A |

| Molecular Formula | C₁₃H₉ClO₃ | N/A |

| Molecular Weight | 248.66 g/mol | N/A |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% | [1] |

| Melting Point | 190°C | [1] |

| Boiling Point | 468.771 °C at 760 mmHg | [1] |

| Density | 1.41 g/cm³ | N/A |

| SMILES | O=C(C1=CC=C(Cl)C=C1)C2=CC=C(O)C(O)=C2 | [2] |

| InChI | InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,15-16H | N/A |

Synthesis Protocol: Friedel-Crafts Acylation

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add 4-chlorobenzoyl chloride to the cooled suspension via a dropping funnel.

-

To this mixture, add a solution of catechol in anhydrous dichloromethane dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2M hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 2M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Potential Mechanisms of Action

While specific studies on this compound are limited, the benzophenone scaffold and the presence of catechol and chloro-phenyl moieties suggest potential biological activities, primarily as a protein tyrosine kinase inhibitor and an antioxidant.

Protein Tyrosine Kinase Inhibition

Benzophenone derivatives have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[3] Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for drug development.

Potential Signaling Pathway Involvement: Given its structural features, this compound could potentially inhibit receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases, thereby affecting downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay A generic protocol to assess the inhibitory activity of the compound against a specific protein tyrosine kinase is outlined below.

Materials:

-

Recombinant protein tyrosine kinase

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and either the test compound, positive control, or vehicle (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antioxidant Activity

The dihydroxy-substituted phenyl group (catechol moiety) in the molecule is a well-known structural feature that imparts antioxidant properties. This is due to its ability to donate hydrogen atoms to neutralize free radicals.[4][5]

Experimental Protocols for Antioxidant Capacity Evaluation:

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Procedure:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound or a standard antioxidant (e.g., Trolox) to a 96-well plate.

-

Add the diluted ABTS radical cation solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical cation scavenging activity.

Conclusion

This compound (CAS 134612-84-3) presents an interesting scaffold for further investigation in drug discovery. Its structural similarity to known protein tyrosine kinase inhibitors and the presence of a catechol moiety suggest potential anticancer and antioxidant activities. The provided synthesis protocol and methodologies for biological evaluation offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its specific molecular targets and mechanisms of action, which will be crucial for its future development as a potential therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential: A Technical Guide to (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a benzophenone derivative, holds significant interest within the scientific community due to its structural similarity to other biologically active methanones. While comprehensive research dedicated solely to this compound remains nascent, this technical guide consolidates the current understanding of its chemical properties and outlines detailed experimental protocols to explore its potential therapeutic applications. Drawing parallels from structurally related compounds, this document provides a framework for investigating its anticipated antioxidant, anticancer, and antimicrobial activities. The methodologies presented herein are intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this promising molecule.

Chemical Profile

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 134612-84-3 | [1] |

| Molecular Formula | C₁₃H₉ClO₃ | [1] |

| Molecular Weight | 248.66 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | 190-193 °C | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | N/A |

Potential Biological Activities and Experimental Evaluation

Based on the biological activities observed in structurally similar benzophenone derivatives, this compound is hypothesized to possess antioxidant, anticancer, and antimicrobial properties. The following sections detail the experimental protocols to investigate these potential activities.

Antioxidant Activity

The presence of the catechol (3,4-dihydroxy) moiety suggests that the compound may exhibit significant antioxidant activity by acting as a radical scavenger.

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

-

Assay Procedure:

-

To 2 mL of the DPPH solution, add 2 mL of the test compound solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

-

Methanol is used as a blank, and a mixture of 2 mL of DPPH solution and 2 mL of methanol serves as the control. Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control reaction.

-

A_sample is the absorbance of the reaction with the test compound.

-

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Radical Scavenging Assay:

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anticancer Activity

The cytotoxic potential of this compound against various cancer cell lines can be evaluated using the MTT assay.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Assay:

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity

The potential of the compound to inhibit the growth of various pathogenic microorganisms can be assessed using the agar well diffusion method.

This method is widely used to screen for antimicrobial activity of chemical compounds.

Experimental Protocol:

-

Preparation of Microbial Cultures: Prepare fresh overnight broth cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Preparation of Agar Plates: Pour sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri plates and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

-

Compound Application: Add a specific volume (e.g., 100 µL) of different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) into the wells. A solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone is proportional to the antimicrobial activity of the compound.

Workflow for Agar Well Diffusion Method:

Caption: Workflow for evaluating antimicrobial activity via agar well diffusion.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, based on its structural features, particularly the catechol group, it may modulate pathways involved in oxidative stress and cell survival.

Hypothesized Signaling Pathway Modulation:

Caption: Hypothesized modulation of the Nrf2-ARE pathway by the compound.

Conclusion

This compound represents a molecule of interest for further pharmacological investigation. This guide provides a foundational framework for assessing its potential antioxidant, anticancer, and antimicrobial activities through established and detailed experimental protocols. The successful execution of these experiments will be crucial in elucidating the therapeutic potential of this compound and paving the way for future drug development efforts. Researchers are encouraged to utilize these methodologies to build a comprehensive biological profile of this compound.

References

In-depth Technical Guide: The Mechanism of Action of 4'-Chloro-3,4-dihydroxybenzophenone

Notice to the Reader: Extensive research for "4'-Chloro-3,4-dihydroxybenzophenone" did not yield specific scientific data regarding its mechanism of action, biological activity, or established experimental protocols. The scientific community has not published significant findings on this particular compound.

However, substantial research is available for structurally similar benzophenone derivatives. This guide will, therefore, focus on a closely related and well-studied analog, 2,4'-dihydroxybenzophenone (DHP) , to provide insights into the potential mechanisms and biological activities that could be explored for 4'-Chloro-3,4-dihydroxybenzophenone. The information presented below pertains to 2,4'-dihydroxybenzophenone and serves as a foundational reference for researchers, scientists, and drug development professionals interested in this class of compounds.

Core Focus: Anti-Inflammatory Mechanism of 2,4'-Dihydroxybenzophenone

Recent studies have highlighted the potential of 2,4'-dihydroxybenzophenone (DHP) as a potent anti-inflammatory agent. Its primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS).

Inhibition of the TLR4/MD2 Signaling Complex

DHP exerts its anti-inflammatory effects by directly targeting the TLR4/myeloid differentiation factor 2 (MD2) complex. Molecular docking and dynamics simulations have shown that DHP can occupy the hydrophobic pocket of the MD2 protein. This binding event is critical as it physically blocks the interaction between LPS and the TLR4/MD2 complex, thereby preventing the subsequent dimerization of TLR4, a crucial step for downstream signal activation.[1]

The inhibition of TLR4 dimerization by DHP effectively halts the recruitment of intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). This, in turn, prevents the phosphorylation and activation of IL-1 receptor-associated kinase-4 (IRAK4) and the subsequent activation of the nuclear factor-κB (NF-κB) signaling cascade.[1]

Downregulation of Pro-inflammatory Mediators

By inhibiting the NF-κB pathway, DHP significantly reduces the nuclear translocation of the p50 and p65 subunits of NF-κB.[1] This leads to a concentration-dependent decrease in the expression and release of several key pro-inflammatory mediators, including:

-

Inducible nitric oxide synthase (iNOS)

-

Tumor necrosis factor-α (TNF-α) [1]

-

Interleukin-12 (IL-12) [1]

Attenuation of Mitochondrial Reactive Oxygen Species (mtROS) Production

LPS-induced inflammation is often associated with increased production of mitochondrial reactive oxygen species (mtROS). DHP has been shown to mitigate this oxidative stress by stabilizing the mitochondrial membrane potential, which is often depolarized during inflammatory responses. This action further contributes to its overall anti-inflammatory and cytoprotective effects.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory and cytotoxic effects of 2,4'-dihydroxybenzophenone (DHP) in RAW 264.7 macrophages.

| Parameter | Assay | Conditions | Result | Reference |

| Cytotoxicity | MTT Assay | DHP (0–50 μM) for 2h, then LPS (500 ng/mL) for 24h | Slight cytotoxicity observed only at high concentrations | [1] |

| IL-12 Release | ELISA | DHP (6.25, 12.5, 25 μM) + LPS (500 ng/mL) | Significant concentration-dependent decrease | [1] |

| TNF-α Release | ELISA | DHP (6.25, 12.5, 25 μM) + LPS (500 ng/mL) | Significant concentration-dependent decrease | [1] |

Experimental Protocols

Cell Culture and Viability Assay

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal bovine serum (FBS) and an antibiotic mixture at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded at a density of 1 × 10⁵ cells/mL in 24-well plates. To assess cytotoxicity, cells are pre-incubated with varying concentrations of DHP (0–50 μM) for 2 hours, followed by stimulation with 500 ng/mL of LPS for 24 hours. Cell viability is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Measurement of Pro-inflammatory Cytokines

To measure the effect of DHP on the production of pro-inflammatory cytokines, RAW 264.7 macrophages are treated as described above. After the 24-hour incubation period, the cell culture supernatant is collected. The concentrations of IL-12 and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

Western Blot Analysis for NF-κB Translocation

To determine the effect of DHP on NF-κB signaling, nuclear and cytoplasmic protein fractions are extracted from treated RAW 264.7 cells. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then probed with primary antibodies specific for the p50 and p65 subunits of NF-κB, as well as loading controls for each cellular fraction. Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system. A decrease in the nuclear levels of p50 and p65 with DHP treatment indicates inhibition of NF-κB translocation.[1]

Visualizations

Figure 1. Proposed mechanism of action for 2,4'-dihydroxybenzophenone (DHP) in inhibiting the LPS-induced TLR4 signaling pathway.

Figure 2. General experimental workflow for evaluating the anti-inflammatory effects of 2,4'-dihydroxybenzophenone (DHP).

References

A Technical Examination of the Antioxidant Potential of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

Disclaimer: Initial literature searches for the antioxidant potential of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone did not yield specific experimental data. Consequently, this technical guide focuses on the closely related and scientifically documented compound, (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone , as a representative model for polyhydroxylated benzophenones. This compound, rich in hydroxyl groups, serves as an excellent candidate for exploring structure-activity relationships in antioxidant capacity.

This guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the in vitro antioxidant capacity of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone. The document details the quantitative antioxidant data, the experimental protocols for key assays, and visual representations of experimental workflows and potential antioxidant mechanisms.

Quantitative Antioxidant Activity

The antioxidant potential of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, hereafter referred to as Compound 5 (as designated in the primary literature), has been evaluated using several standard in vitro assays.[1] Its activity is compared with well-known antioxidant standards such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), α-tocopherol, and Trolox.[1] The data consistently demonstrates that Compound 5, possessing five phenolic hydroxyl groups across two phenolic rings, is a highly potent antioxidant and radical scavenger.[1]

Table 1: Radical Scavenging Activity (IC50, µg/mL)

The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater scavenging activity.

| Compound | DPPH Radical Scavenging | ABTS•+ Radical Scavenging | Superoxide Anion Radical Scavenging |

| Compound 5 | 1.8 ± 0.1 | 2.1 ± 0.1 | 2.4 ± 0.2 |

| BHA | 11.2 ± 0.4 | 4.2 ± 0.2 | 8.1 ± 0.3 |

| BHT | 19.5 ± 0.6 | 7.5 ± 0.3 | 12.7 ± 0.5 |

| α-Tocopherol | 15.8 ± 0.5 | 5.1 ± 0.2 | 10.2 ± 0.4 |

| Trolox | 6.3 ± 0.2 | 3.6 ± 0.1 | 6.8 ± 0.3 |

| (Data sourced from Gulcin et al., 2012)[1] |

Table 2: Reducing Power Activity (Absorbance at 700 nm)

Reducing power is a measure of the ability of a compound to donate electrons. Higher absorbance values indicate greater reducing power. The data below is for a concentration of 20 µg/mL.

| Compound | Fe³⁺-Fe²⁺ Transformation Assay |

| Compound 5 | 3.45 ± 0.12 |

| BHA | 2.89 ± 0.09 |

| BHT | 2.11 ± 0.07 |

| α-Tocopherol | 2.54 ± 0.08 |

| Trolox | 3.12 ± 0.10 |

| (Data sourced from Gulcin et al., 2012)[1] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC)

These assays also measure the electron-donating capacity of a compound. Higher absorbance values indicate stronger reducing ability. The data below is for a concentration of 20 µg/mL.

| Compound | FRAP (Absorbance at 593 nm) | CUPRAC (Absorbance at 450 nm) |

| Compound 5 | 3.68 ± 0.15 | 3.81 ± 0.16 |

| BHA | 3.05 ± 0.11 | 3.24 ± 0.13 |

| BHT | 2.27 ± 0.08 | 2.58 ± 0.10 |

| α-Tocopherol | 2.76 ± 0.09 | 2.99 ± 0.11 |

| Trolox | 3.31 ± 0.12 | 3.55 ± 0.14 |

| (Data sourced from Gulcin et al., 2012)[1] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro antioxidant assays used to evaluate Compound 5.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[2]

-

Reagents: DPPH in methanol (e.g., 0.1 mM).[3]

-

Procedure:

-

A solution of the test compound at various concentrations is prepared in a suitable solvent (e.g., methanol).

-

An aliquot of the test solution (e.g., 5 µL) is added to a specific volume of the DPPH solution (e.g., 3.995 mL).[3]

-

The mixture is shaken vigorously and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 515 nm or 517 nm).[3][4]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[5]

-

ABTS•+ Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[6]

-

Reagents: 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[3]

-

Procedure:

-

The ABTS•+ radical cation is pre-generated by mixing the ABTS stock solution with potassium persulfate solution in equal quantities and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3][5]

-

The ABTS•+ solution is then diluted with a solvent (e.g., methanol or water) to obtain a specific absorbance at a certain wavelength (e.g., 0.700 at 734 nm).[3][5]

-

An aliquot of the test compound solution (e.g., 5 µL) is added to a defined volume of the diluted ABTS•+ solution (e.g., 3.995 mL).[3]

-

The absorbance is measured after a specific incubation time (e.g., 30 minutes) at the designated wavelength (e.g., 734 nm).[3]

-

The percentage of scavenging is calculated using a formula similar to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O solution.

-

-

Procedure:

-

The FRAP reagent is prepared freshly by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warming to 37°C.[8]

-

A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the FRAP reagent (e.g., 220 µL).[7]

-

The mixture is incubated for a specific time (e.g., 4 minutes) at a controlled temperature (e.g., 37°C).[8]

-

The absorbance of the resulting blue solution is measured at a wavelength of 593 nm.[7][8]

-

The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄.[9]

-

Visualizations

Experimental Workflow for In Vitro Antioxidant Screening

Caption: General workflow for in vitro antioxidant capacity screening.

Proposed Mechanism: Radical Scavenging by the Catechol Moiety

Caption: Proposed antioxidant mechanism via hydrogen atom donation.

Conclusion

The extensive polyhydroxylation of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone contributes to its remarkable in vitro antioxidant and radical scavenging activities, often surpassing those of common synthetic antioxidants. The presence of multiple catechol-like structures within the molecule likely facilitates efficient hydrogen atom or electron donation to neutralize free radicals. These findings underscore the potential of polyhydroxylated benzophenones as a scaffold for the development of novel antioxidant agents. Further investigations, including cellular antioxidant assays and in vivo studies, are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Abstract

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is a novel benzophenone derivative with significant therapeutic potential, largely attributable to its catechol moiety—a well-established pharmacophore known for its antioxidant and radical-scavenging properties.[1] This technical guide presents a comprehensive framework for the in vitro investigation of this compound, designed for researchers, scientists, and professionals in drug development. We provide a structured, multi-tiered approach to elucidate its antioxidant, anti-inflammatory, and cytotoxic activities. Each experimental protocol is detailed with step-by-step methodologies, causality-driven experimental choices, and integrated validation systems. This guide is intended to serve as a foundational resource for the preclinical assessment of this compound and similarly structured polyphenolic compounds.

Introduction and Scientific Rationale

This compound is a synthetic benzophenone featuring a 4-chlorophenyl ring and a 3,4-dihydroxyphenyl (catechol) ring. The presence of the catechol group is of particular interest, as it is a common feature in many natural and synthetic compounds with potent biological activities. The hydroxyl groups on the catechol ring are excellent hydrogen donors, which allows them to effectively neutralize free radicals and chelate metal ions, thereby mitigating oxidative stress.[2] Oxidative stress is a key pathological driver in a multitude of diseases, including chronic inflammation, neurodegenerative disorders, and cancer. Consequently, compounds that can modulate cellular redox status are of high therapeutic interest.

The 4-chlorophenyl moiety may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. The strategic placement of a halogen atom can enhance binding affinity to target proteins and improve pharmacokinetic properties. Therefore, a systematic in vitro evaluation is essential to characterize the bioactivity of this specific molecular architecture.

This guide outlines a logical progression of assays, beginning with fundamental antioxidant characterization, followed by an investigation into its anti-inflammatory potential, and concluding with an assessment of its cytotoxic and anti-proliferative effects on cancer cells. This tiered approach ensures a thorough and cost-effective evaluation of the compound's therapeutic promise.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is a prerequisite for meaningful biological testing. These properties dictate its solubility, stability, and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | C₁₃H₉ClO₃ | Mass Spectrometry |

| Molecular Weight | 248.66 g/mol | Mass Spectrometry |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers | Serial Dilution and Visual Inspection |

| LogP | To be determined | HPLC with UV detection |

| pKa | To be determined | Potentiometric Titration |

Note: It is crucial to determine the solubility of the compound in the specific cell culture media to be used in the assays to avoid precipitation and ensure accurate dosing.

Tier 1: Antioxidant Activity Assessment

The initial tier of investigation focuses on quantifying the compound's intrinsic antioxidant capacity through a series of robust chemical and cell-based assays.

Chemical Antioxidant Assays

These assays provide a rapid assessment of the compound's ability to scavenge free radicals and reduce oxidizing agents.

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon accepting a hydrogen atom from an antioxidant.

Experimental Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Serially dilute the stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[2] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound in ethanol.

-

In a 96-well plate, add 20 µL of each compound dilution to 180 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Trolox as a standard to construct a calibration curve and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Cell-Based Antioxidant Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[5]

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[6]

Experimental Protocol:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluence.[7]

-

Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[7]

-

Treat the cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 1 hour.[8]

-

Add 50 µL of a 25 µM DCFH-DA solution to each well and incubate for 1 hour at 37°C.[8]

-

Wash the cells with DPBS.

-

Add 100 µL of a 600 µM solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[9]

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[8]

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

Determine the CAA value using the formula: CAA units = 100 - (AUC_sample / AUC_control) x 100[9]

Visualization of the CAA Assay Workflow

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Tier 2: Anti-Inflammatory Activity Assessment

Chronic inflammation is closely linked to oxidative stress. This tier evaluates the compound's ability to modulate inflammatory responses in a cellular model of inflammation.

Cell Model and Treatment

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.[10]

Experimental Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).

-

Allow the cells to adhere for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

Measurement of Inflammatory Mediators

Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. NO levels in the culture supernatant can be measured using the Griess reagent.

Experimental Protocol:

-

After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the concentration of nitrite.

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in the culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Mechanistic Studies: Western Blot Analysis of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[11] Western blotting can be used to assess the effect of the compound on the activation of these pathways.

Experimental Protocol:

-

Following treatment, lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.[12][13]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

Visualization of the NF-κB Signaling Pathway

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Tier 3: Cytotoxicity and Anticancer Activity Assessment

This final tier investigates the compound's potential as an anticancer agent by assessing its cytotoxicity, and its effects on apoptosis and the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Experimental Protocol:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well.[15]

-

After 24 hours, treat the cells with a range of concentrations of the test compound for 48 or 72 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[15]

-

Shake the plate for 15 minutes on an orbital shaker.[15]

-

Measure the absorbance at 492 nm.[15]

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Induction Assays

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.[16]

Experimental Protocol:

-

Treat cells with the IC₅₀ concentration of the compound for 24 hours.

-

Lyse the cells according to the assay kit manufacturer's protocol.[17]

-

Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).[17]

-

Measure the absorbance at 405 nm for the colorimetric assay or fluorescence for the fluorometric assay.[17]

-

Quantify the caspase-3 activity relative to an untreated control.

Visualization of the Apoptosis Assay Workflow

Caption: Workflow for the Caspase-3 activity assay.

Cell Cycle Analysis

The effect of the compound on cell cycle progression can be analyzed by flow cytometry using propidium iodide (PI) staining.[18]

Experimental Protocol:

-

Treat cells with the IC₅₀ concentration of the compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[19]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A.[19]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.

The results from this comprehensive in vitro evaluation will provide a strong foundation for understanding the therapeutic potential of this compound. Positive results in these assays would warrant further investigation, including in vivo studies to assess efficacy and safety in animal models.

References

- 1. 4-Chloro-4'-hydroxybenzophenone | TargetMol [targetmol.com]

- 2. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. zen-bio.com [zen-bio.com]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. mpbio.com [mpbio.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

An In-depth Technical Guide to (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, also known as 4'-Chloro-3,4-dihydroxybenzophenone, is a substituted benzophenone containing a catechol moiety. This structural feature is of significant interest in medicinal chemistry due to the diverse biological activities associated with both benzophenones and catechols. While this specific molecule is primarily cataloged as a pharmaceutical intermediate, its potential as a bioactive agent warrants further investigation. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, potential synthetic routes, and prospective biological activities based on the analysis of related compounds. The document aims to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this and similar chemical entities.

Molecular Structure and Chemical Formula

This compound is a diaryl ketone with a molecular structure characterized by a benzoyl group substituted with a chlorine atom at the 4-position of one phenyl ring and a catechol (3,4-dihydroxy) group on the other.

Molecular Formula: C₁₃H₉ClO₃

Structure:

Key Structural Features:

-

Benzophenone Core: A diaryl ketone that serves as a common scaffold in medicinal chemistry, known for a wide range of biological activities.

-

Catechol Moiety: The 3,4-dihydroxy substitution on one of the phenyl rings. Catechols are known for their antioxidant and metal-chelating properties and are present in many bioactive natural products and pharmaceuticals.

-

4-Chlorophenyl Group: The presence of a chlorine atom on the second phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its drug-likeness and for the design of experimental studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 134612-84-3 | |

| Molecular Weight | 248.66 g/mol | |

| Appearance | White powder | |

| Melting Point | 190 °C | |

| Boiling Point | 468.771 °C at 760 mmHg | |

| Purity | ≥ 95% | |

| SMILES | O=C(C1=CC=C(Cl)C=C1)C2=CC=C(O)C(O)=C2 |

Synthesis and Experimental Protocols

General Synthetic Workflow

A plausible synthetic route would involve the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol (based on related syntheses)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add catechol (1.0 eq) and an anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 - 2.2 eq), in portions.

-

Acylation: Slowly add 4-chlorobenzoyl chloride (1.0 eq) dropwise from the dropping funnel while maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, the activities of structurally related benzophenones and catechols suggest several potential therapeutic applications.

Table 2: Potential Biological Activities Based on Structural Analogs

| Biological Activity | Structural Basis | Potential Mechanism of Action | References |

| Anticancer | Benzophenone scaffold | Induction of apoptosis, cell cycle arrest. | [1] |

| Anti-inflammatory | Benzophenone & Catechol | Inhibition of pro-inflammatory enzymes (e.g., COX-2), modulation of inflammatory signaling pathways (e.g., NF-κB). | |

| Antioxidant | Catechol moiety | Scavenging of reactive oxygen species (ROS), chelation of transition metal ions. | [2] |

| Antifungal/Antibacterial | Benzophenone scaffold | Disruption of microbial cell membranes or key metabolic pathways. | [3] |

Hypothetical Biological Screening Workflow

To investigate the therapeutic potential of this compound, a systematic screening cascade can be employed.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ctppc.org [ctppc.org]

- 3. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of dihydroxybenzophenone derivatives

An In-depth Technical Guide to the Discovery and History of Dihydroxybenzophenone Derivatives

Introduction

Dihydroxybenzophenone derivatives represent a versatile class of organic compounds built upon a central benzophenone scaffold, which features two phenyl rings attached to a carbonyl group, with hydroxyl groups substituting one or both phenyl rings. These compounds and their subsequent derivatives have garnered significant scientific interest due to their wide-ranging applications, from industrial use as UV light stabilizers in plastics and cosmetics to their diverse and potent biological activities in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of dihydroxybenzophenone derivatives, with a focus on their mechanisms of action and relevant experimental methodologies. The content is specifically tailored for researchers, scientists, and professionals involved in drug development.

Historical Development and Discovery

The history of dihydroxybenzophenone derivatives is closely linked to the development of synthetic organic chemistry and the increasing need for effective UV-protective agents in the mid-20th century.

-

Early Synthesis : Initial synthetic routes to the core 2,4-dihydroxybenzophenone structure involved the reaction of resorcinol with benzoyl chloride or benzoic acid in the presence of Friedel-Crafts catalysts like aluminum chloride or zinc chloride under anhydrous conditions, though these early methods often resulted in low yields.[4] Another classical approach was the reaction of resorcinol with benzonitrile, which required long reaction times.[5]

-

Improved Methodologies : Over time, more efficient synthetic processes were developed. A significant advancement was the reaction of resorcinol with benzotrichloride in aqueous or mixed aqueous-organic solvents.[5] This method, however, could lead to byproducts like benzoic acid.[5] Further refinements, such as conducting the reaction in an organic solvent immiscible with water and adding a low molecular weight aliphatic alcohol, were shown to improve yields and reduce the formation of secondary products.[5] Other key synthetic strategies that have been developed include the Fries rearrangement of p-hydroxyphenyl benzoate and the demethylation of 4,4'-dimethoxybenzophenone.[1]

-

Industrial Application as UV Stabilizers : A major driver for the development of these compounds was their exceptional ability to absorb UV radiation. This led to their widespread use as light stabilizers, particularly for haloethylene polymers which are prone to degradation upon exposure to light and heat.[6] Derivatives like 2,4-dihydroxybenzophenone (also known as Benzophenone-1) became crucial additives in cosmetics, plastics, and coatings to prevent UV-induced damage.[6][7][8]

-

Emergence in Medicinal Chemistry : Beyond their industrial applications, researchers began to explore the biological potential of the dihydroxybenzophenone scaffold. Scientists discovered that these derivatives possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, paving the way for their investigation as potential therapeutic agents.[1][9][10] Recent studies have focused on specific derivatives, such as 2,4'-dihydroxybenzophenone (DHP), a component of Garcinia xanthochymus, for its potent anti-inflammatory effects.[9][10]

Biological Activities and Quantitative Data

Dihydroxybenzophenone derivatives have been shown to exhibit a variety of biological effects. The following tables summarize key quantitative data from various studies.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[9][10]

Table 1: Effect of 2,4'-Dihydroxybenzophenone (DHP) on RAW 264.7 Macrophage Viability [10]

| DHP Concentration (μM) | Cell Viability (%) (without LPS) |

| 0 | 100 |

| 6.25 | 98.1 ± 2.6 |

| 12.5 | 97.3 ± 0.7 |

| 25 | 98.0 ± 0.2 |

| 50 | 69.2 ± 0.6 |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 2,4'-Dihydroxybenzophenone (DHP) in LPS-Stimulated RAW 264.7 Macrophages [9][10]

| DHP Concentration (μM) | IL-12 Production (pg/mL) | TNF-α Production (pg/mL) |

| 0 (LPS only) | 1261.3 ± 13.8 | 1549.6 ± 14.9 |

| 6.25 | 1072.4 ± 12.5 | 1291.5 ± 20.8 |

| 12.5 | 1022.7 ± 5.6 | 1189.6 ± 16.7 |

| 25 | 878.4 ± 15.1 | 897.0 ± 9.8 |

Anticancer Activity

Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Benzophenone Derivatives (IC₅₀ values in μM) [11][12]

| Compound | HL-60 (Leukemia) | A-549 (Lung) | SMMC-7721 (Liver) | SW480 (Colon) |

| Compound 1 | 0.48 | 0.82 | 0.26 | 0.99 |

| Compound 2 | - | - | 1.55 | - |

| Compound 8 | - | < Cisplatin | 1.02 | - |

| Compound 9 | - | < Cisplatin | - | - |

| Cisplatin (Control) | - | 4.61 | - | - |

| *Note: The specific structures for Compounds 1, 2, 8, and 9 are detailed in the cited literature but represent modified dihydroxybenzophenone scaffolds. |

Signaling Pathway Modulation

The biological effects of dihydroxybenzophenone derivatives are often mediated through their interaction with key cellular signaling pathways.

Anti-inflammatory Signaling

2,4'-dihydroxybenzophenone (DHP) has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway.[9] Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a cascade involving MyD88 and IRAK4, leading to the activation of the NF-κB transcription factor, which upregulates the expression of pro-inflammatory genes. DHP is thought to bind to the MD2 co-receptor, preventing LPS from activating the TLR4/MD2 complex.[9][10]

Anticancer Signaling

Certain 4,4'-dihydroxybenzophenone derivatives have been found to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[1] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]

- 5. US3843729A - Process for the production of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]

- 6. US2891996A - 2, 4-dihydroxy benzophenone derivatives - Google Patents [patents.google.com]

- 7. 2,4-Dihydroxybenzophenone: an efficient UV resistance_Chemicalbook [chemicalbook.com]

- 8. 2,4-Dihydroxybenzophenone CAS No. 131-56-6 | Tintoll [uvabsorber.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone: A Technical Guide to Key Molecular Targets

Introduction: (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a benzophenone derivative with the CAS Number 134612-84-3, is a compound of significant interest in the fields of pharmacology and drug development. Its chemical structure, featuring a chlorophenyl ring linked to a dihydroxyphenyl (catechol) moiety via a ketone bridge, suggests a high potential for interaction with various biological targets. This technical guide provides an in-depth analysis of the most probable therapeutic targets of this compound, based on evidence from structurally related molecules. It is intended for researchers, scientists, and drug development professionals seeking to explore its therapeutic applications. This document outlines key enzymatic targets, details relevant signaling pathways, summarizes quantitative efficacy data from analogous compounds, and provides comprehensive experimental protocols for in vitro validation.

Primary Inferred Therapeutic Target: Tyrosinase

The most compelling potential therapeutic application for this compound is in the modulation of melanin synthesis through the inhibition of tyrosinase. The structural similarity of its 3,4-dihydroxyphenyl group to L-DOPA, a natural substrate of tyrosinase, strongly suggests a competitive inhibitory mechanism. Structurally analogous compounds, such as 4-Chloro-4'-hydroxybenzophenone, have been identified as tyrosinase inhibitors.

Signaling Pathway of Melanin Synthesis